[(4-Chloropyridin-2-yl)methyl](methyl)(propan-2-yl)amine
Description
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Properties
IUPAC Name |
N-[(4-chloropyridin-2-yl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-8(2)13(3)7-10-6-9(11)4-5-12-10/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIUJRHHRJIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine is a substituted amine featuring a pyridine ring with a chlorine substituent. This compound is of significant interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine can be represented as C₁₁H₁₄ClN. The presence of the chlorinated pyridine moiety is known to enhance the biological activity of similar compounds due to increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that pyridine derivatives exhibit a range of biological activities, including:
- Antibacterial : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antimalarial : Some pyridine derivatives have been investigated for their potential in treating malaria.
- Anticonvulsant : Certain derivatives have demonstrated activity in seizure models.
- Cytotoxic : The ability to induce cell death in cancerous cells has been noted in several studies.
The mechanism of action for (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine likely involves interactions with specific enzymes or receptors within biological systems. These interactions can alter cellular processes, leading to therapeutic effects. For instance, the compound may act as an inhibitor or modulator of key metabolic pathways.
1. Antibacterial Activity
A study evaluated the antibacterial efficacy of various chlorinated pyridine derivatives, including those structurally related to (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
In vitro studies have shown that certain pyridine derivatives can inhibit the growth of cancer cell lines. For example, a derivative similar to (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Agriculture
Pesticide Formulation:
The compound's amine functionality allows it to be utilized in the formulation of agrochemicals. Research has shown that chloropyridine derivatives can act as effective pesticides, targeting pests while minimizing toxicity to non-target organisms .
Case Study: Insecticidal Properties
A comparative study on several pyridine-based compounds revealed that those containing a chlorinated pyridine moiety exhibited enhanced insecticidal activity against common agricultural pests. This suggests that (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine may be developed into a novel insecticide .
Material Science
Organic Electronics:
In material science, the compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The chloropyridine group can enhance charge transport characteristics, improving device efficiency .
Case Study: OLED Performance
Research into organic materials for OLEDs has shown that incorporating chlorinated pyridine compounds can lead to improved luminescence and stability of the devices. This positions (4-Chloropyridin-2-yl)methyl(propan-2-yl)amine as a valuable component in next-generation electronic materials .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits tumor growth |
| Agriculture | Pesticide formulation | Effective against agricultural pests |
| Material Science | Organic electronics | Enhanced performance in OLEDs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
